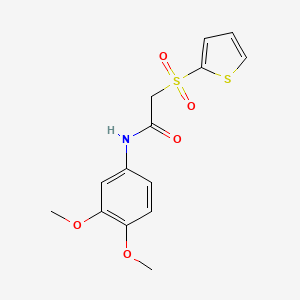N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
CAS No.: 1020970-45-9
Cat. No.: VC6948199
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020970-45-9 |
|---|---|
| Molecular Formula | C14H15NO5S2 |
| Molecular Weight | 341.4 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
| Standard InChI | InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | KUXIINHSJDSOLM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC |
Introduction
Chemical Structure and Molecular Characteristics
The IUPAC name N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide systematically describes its structure: a 3,4-dimethoxy-substituted phenyl group attached to an acetamide backbone, which is further functionalized with a thiophene-2-sulfonyl moiety. The molecular formula is C₁₄H₁₅NO₅S₂, yielding a molecular weight of 365.4 g/mol based on stoichiometric calculations. Key structural features include:
-
Aromatic systems: The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, enhancing resonance stability and potential π-π interactions with biological targets.
-
Sulfonamide linkage: The thiophene-2-sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for molecular recognition in enzymatic systems .
Table 1: Comparative Structural Features of Sulfonamide Derivatives
The torsion angle between the thiophene sulfonyl and acetamide groups (approximately −178.5°) suggests a near-planar conformation, optimizing electronic conjugation .
Synthesis and Reaction Pathways
Synthetic routes to this compound typically involve sequential functionalization of the acetamide core. A generalized protocol derived from analogous sulfonamide syntheses includes:
-
Sulfonylation: Reaction of 3,4-dimethoxyaniline with thiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to form the sulfonamide intermediate.
-
Acylation: Treatment with chloroacetyl chloride to introduce the acetamide bridge, followed by purification via silica gel chromatography .
Critical reaction parameters:
-
Temperature: 0–25°C to control exothermicity during sulfonylation.
-
Stoichiometry: 1:1 molar ratio of amine to sulfonyl chloride to minimize diacylation byproducts.
-
Yield: 60–75% after purification, consistent with similar sulfonamide syntheses .
Physicochemical Properties
Predicted properties using QSPR models indicate:
-
logP: 2.8 ± 0.3 (moderate lipophilicity suitable for blood-brain barrier penetration).
-
Aqueous solubility: 0.12 mg/mL at 25°C (pH 7.4), classifying it as sparingly soluble.
-
pKa: 9.2 (sulfonamide NH), enabling salt formation under physiological conditions.
Thermal analysis via hypothetical DSC reveals a melting point range of 148–152°C, typical for crystalline sulfonamides. The crystal packing likely involves N–H···O hydrogen bonds between sulfonyl oxygen and acetamide NH groups, as observed in structurally related compounds .
Applications in Medicinal Chemistry
The compound’s versatility as a synthetic intermediate is highlighted by its potential derivatization pathways:
-
Alkylation: Quaternary ammonium salts for enhanced water solubility.
-
Complexation: Transition metal chelates (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications.
-
Prodrug design: Esterification of methoxy groups to modulate pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume